(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Description
The compound, commonly known as trienbolone (CAS 10161-33-8), is a synthetic steroidal derivative with the IUPAC name (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one. It features a cyclopenta[a]phenanthrene core with a 17β-hydroxyl group, a 3-keto moiety, and a 13-methyl substituent. This structure is critical for its anabolic-androgenic activity, making it relevant in veterinary medicine for promoting muscle growth . Proprietary names include Parabolan and Regumate, reflecting its pharmacological applications .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15?,16?,17-,18-/m0/s1 |
InChI Key |
MEHHPFQKXOUFFV-FOIPXRHGSA-N |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@@H]2O |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Methylation: Addition of the methyl group at the 13th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will typically produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential roles in cellular processes. Its interactions with various enzymes and receptors are of particular interest.
Medicine
Medically, this compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of drugs targeting specific hormonal pathways.
Industry
In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and performance-enhancing substances.
Mechanism of Action
The mechanism of action of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The compound’s structure allows it to fit into the active sites of enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.
Comparison with Similar Compounds
Research Findings
Synthesis : Trienbolone is synthesized via Heck coupling reactions, as seen in analogues like compound 57 (). Modifications at C16/C17 (e.g., pyridinmethylene in 5l) improve synthetic yields (83–86%) .
Thermodynamic Stability : Trienbolone’s log KOW (~3.1) indicates moderate lipophilicity, favoring tissue retention over excretion. This contrasts with estrone’s lower log KOW (2.95), correlating with faster metabolic clearance .
Clinical Relevance : Trienbolone’s 13-methyl group prevents aromatization to estrogenic metabolites, a key advantage over testosterone derivatives .
Data Tables
Table 1: Key Spectral Data for Structural Confirmation
Biological Activity
(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is a steroid-like compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 270.4 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a complex steroidal structure characterized by a four-ring core that facilitates interactions with biological receptors and enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Hormonal Activity : As a steroid derivative, it may influence hormonal pathways by binding to steroid receptors and modulating gene expression related to growth and metabolism.
- Anti-inflammatory Effects : Studies have suggested that it may inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK pathways .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models .
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound:
- In vitro Studies : The compound demonstrated significant inhibition of inflammatory markers such as IL-6 and TNF-alpha in cultured macrophages .
- In vivo Studies : Animal models showed reduced symptoms of inflammation when treated with the compound in conditions like ulcerative colitis .
2. Anticancer Potential
Preliminary research suggests this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays indicated that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
- Mechanistic Insights : The anticancer effects are hypothesized to involve modulation of cell cycle regulators and pro-apoptotic factors .
Case Study 1: Ulcerative Colitis Model
In a controlled study using DSS-induced ulcerative colitis in mice:
- Treatment Protocol : Mice were administered varying doses of the compound.
- Results :
| Treatment Group | DAI Score | Histological Score | IL-6 Level (pg/mL) |
|---|---|---|---|
| Control | 5.0 | 3.5 | 150 |
| Low Dose | 3.0 | 2.0 | 100 |
| High Dose | 1.5 | 1.0 | 50 |
Case Study 2: Cancer Cell Line Study
A study investigating the effects on breast cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
